molecular formula C6H5Cl3N2O2 B14937752 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 349637-08-7

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B14937752
CAS No.: 349637-08-7
M. Wt: 243.5 g/mol
InChI Key: YNPJNHVZTVCDOL-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chloroacetamide derivative featuring a trichloromethyl group attached to an acetamide backbone and a 5-methyl-1,2-oxazol-3-yl substituent. The trichloro group confers strong electron-withdrawing effects, likely enhancing reactivity and lipophilicity compared to non-halogenated analogs .

Properties

CAS No.

349637-08-7

Molecular Formula

C6H5Cl3N2O2

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12)

InChI Key

YNPJNHVZTVCDOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl

solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

    Substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Core Structural Variations

  • N-(5-Methyl-1,2-oxazol-3-yl)acetamide (Base Structure) :
    • Molecular Formula: C₆H₈N₂O₂; Molecular Weight: 140.14
    • Lacks the trichloromethyl group, resulting in lower lipophilicity (logP = 0.82) .
  • 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide :
    • Features an oxadiazole ring instead of oxazole, synthesized via chloroacetyl chloride and oxadiazole condensation .
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide :
    • Contains a benzisoxazole core, with a chloromethyl group influencing pharmacological activity .

Trichloroacetamide Derivatives

  • 3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide: Chloro substituent on a propanamide chain (vs.

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight logP Key Functional Groups
N-(5-Methyl-1,2-oxazol-3-yl)acetamide C₆H₈N₂O₂ 140.14 0.82 Oxazole, acetamide
2-Chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide C₁₀H₈ClN₃O₂ 237.64 N/A Oxadiazole, chloroacetamide
N-[3-(Chloromethyl)benzisoxazol-5-yl]acetamide C₁₀H₉ClN₂O₂ 224.65 N/A Benzisoxazole, chloromethyl
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-oxazol-3-yl)acetamide C₁₄H₁₆N₂O₄ 276.29 N/A Methoxyphenyl, oxazole
Target Compound (Hypothetical) C₇H₇Cl₃N₂O₂ 265.50* ~2.5* Trichloroacetamide, oxazole

*Estimated based on structural analogs.

  • Lipophilicity: The trichloro group in the target compound likely increases logP significantly (estimated ~2.5) compared to non-chlorinated analogs, enhancing membrane permeability .
  • Hydrogen Bonding : The oxazole ring and acetamide group provide hydrogen bond acceptors (PSA ~45 Ų in base compound), while trichloro substitution reduces polarity .

Common Pathways for Acetamide Derivatives

  • Base Compound Synthesis :
    • Reacting 5-methyl-1,2-oxazol-3-amine with acetyl chloride or chloroacetyl chloride under reflux conditions .
  • Chloroacetamide Derivatives :
    • describes refluxing oxadiazole with chloroacetyl chloride in triethylamine, a method adaptable for trichloro derivatives .
  • Benzisoxazole Analogs :
    • Multi-step synthesis involving hydroxylamine hydrochloride and cyclization (e.g., ), yielding chloromethyl-substituted derivatives .

Pharmacological Potential

  • Benzisoxazole Derivatives : Exhibit neuroleptic and anticonvulsant activities, suggesting the target compound could have CNS applications .
  • Oxadiazole Analogs : Used in antimicrobial and anti-inflammatory agents, highlighting the role of heterocyclic cores in bioactivity .

Biological Activity

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound recognized for its unique chemical structure, which includes a trichloro substituent and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research.

Chemical Structure and Properties

The chemical formula of this compound is C5Cl3N2O\text{C}_5\text{Cl}_3\text{N}_2\text{O}. Its structure can be described as follows:

Property Value
Molecular Weight198.43 g/mol
IUPAC NameThis compound
Chemical ClassTrichloroacetamide
Functional GroupsTrichloro group, Oxazole ring

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor modulation. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could interact with specific receptors influencing various biological responses.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell functions.

Case Studies

  • Antiviral Activity : In a study focusing on Hepatitis C virus (HCV), derivatives of this compound demonstrated inhibition of the NS5B polymerase enzyme crucial for viral replication. This suggests potential applications in antiviral drug development .
    • Inhibition Assay Results :
      • Compound concentration: 0.1 µM
      • Inhibition rate: 85% against HCV NS5B polymerase
  • Microbial Testing : Laboratory tests have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) :
      • Staphylococcus aureus: 32 µg/mL
      • Escherichia coli: 64 µg/mL

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamideContains a chloro group instead of trichloroLacks additional chlorine atoms
N-(5-Methyl-1,2-oxazol-3-yl)acetamideNo halogen substituentsSimpler structure without chlorinated groups
5-Methyl-N-(1,3-thiazol-2-yl)acetamideContains a thiazole ringDifferent heterocyclic structure

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